molecular formula C9H20N2 B1357303 1-(2,2-Dimethylpropyl)piperazine CAS No. 57184-50-6

1-(2,2-Dimethylpropyl)piperazine

Cat. No.: B1357303
CAS No.: 57184-50-6
M. Wt: 156.27 g/mol
InChI Key: QRHQUUUKPRHWRO-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)piperazine is an organic compound with the molecular formula C₉H₂₀N₂ It belongs to the class of piperazines, which are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylpropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring reacts with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Alkyl or acyl-substituted piperazine derivatives.

Scientific Research Applications

1-(2,2-Dimethylpropyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which 1-(2,2-dimethylpropyl)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity towards various biological macromolecules.

Comparison with Similar Compounds

    Piperazine: The parent compound, which lacks the 2,2-dimethylpropyl group.

    N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.

    1-(2-Hydroxyethyl)piperazine: A compound with a hydroxyethyl group instead of the 2,2-dimethylpropyl group.

Uniqueness: 1-(2,2-Dimethylpropyl)piperazine is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its steric and electronic properties. This structural feature may affect its reactivity and interaction with other molecules, making it distinct from other piperazine derivatives.

Properties

IUPAC Name

1-(2,2-dimethylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,3)8-11-6-4-10-5-7-11/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHQUUUKPRHWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587804
Record name 1-(2,2-Dimethylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57184-50-6
Record name 1-(2,2-Dimethylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-dimethylpropyl)piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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